molecular formula C22H28N4O2 B13847884 N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide CAS No. 326914-09-4

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-{[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]methyl}-1H-pyrrole-3-carboxamide

Cat. No.: B13847884
CAS No.: 326914-09-4
M. Wt: 380.5 g/mol
InChI Key: UJGXTMZILSGDLG-LGMDPLHJSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxoindolin-3-ylidene)methyl]-1H-pyrrole-3-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring is synthesized through a condensation reaction between an appropriate diketone and an amine.

    Introduction of the Indolinone Moiety: The indolinone moiety is introduced via a Knoevenagel condensation reaction between the pyrrole derivative and an indolinone precursor.

    Attachment of the Diethylaminoethyl Side Chain: The diethylaminoethyl side chain is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of Desfluorosunitinib typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Desfluorosunitinib undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can occur at the diethylaminoethyl side chain or the indolinone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require nucleophiles like halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of Desfluorosunitinib.

Scientific Research Applications

Desfluorosunitinib has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studying the reactivity and stability of pyrrole and indolinone derivatives.

    Biology: The compound is investigated for its potential as a biochemical probe in cellular studies.

    Medicine: Desfluorosunitinib is explored for its potential therapeutic effects, particularly in cancer research, due to its structural similarity to sunitinib.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of Desfluorosunitinib involves its interaction with molecular targets such as tyrosine kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that regulate cell growth and proliferation. This makes it a potential candidate for cancer therapy. The molecular pathways involved include the inhibition of vascular endothelial growth factor receptors (VEGFR) and platelet-derived growth factor receptors (PDGFR).

Comparison with Similar Compounds

Similar Compounds

    Sunitinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Sorafenib: Another tyrosine kinase inhibitor with a similar mechanism of action.

    Pazopanib: A tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.

Uniqueness

Desfluorosunitinib is unique due to the absence of a fluorine atom, which differentiates it from sunitinib. This structural difference may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to variations in its therapeutic efficacy and safety profile.

Properties

CAS No.

326914-09-4

Molecular Formula

C22H28N4O2

Molecular Weight

380.5 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrole-3-carboxamide

InChI

InChI=1S/C22H28N4O2/c1-5-26(6-2)12-11-23-22(28)20-14(3)19(24-15(20)4)13-17-16-9-7-8-10-18(16)25-21(17)27/h7-10,13,24H,5-6,11-12H2,1-4H3,(H,23,28)(H,25,27)/b17-13-

InChI Key

UJGXTMZILSGDLG-LGMDPLHJSA-N

Isomeric SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=CC=CC=C3NC2=O)C

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=CC=CC=C3NC2=O)C

Origin of Product

United States

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